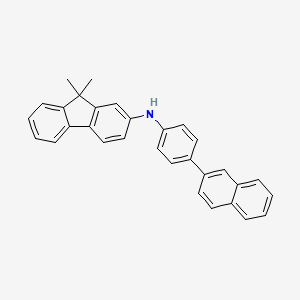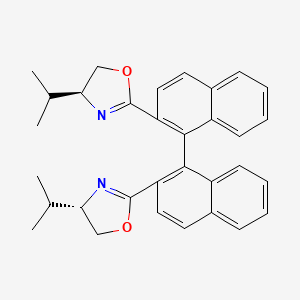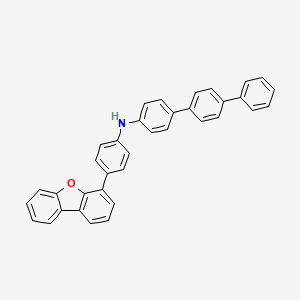
N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine is an organic compound with a complex structure that includes a dibenzofuran moiety and a terphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Coupling Reactions: The dibenzofuran derivative is then coupled with a terphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine has several scientific research applications:
Organic Electronics: The compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: It is employed in the development of high-performance materials for electronic devices, including transistors and sensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine exerts its effects is primarily related to its ability to facilitate charge transport. The compound’s molecular structure allows for efficient hole transport, making it an ideal candidate for use in electronic devices. The dibenzofuran moiety and terphenyl group contribute to its stability and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar electronic properties but lacking the terphenyl group.
Terphenyl Derivatives: Compounds with similar structural features but without the dibenzofuran moiety.
Uniqueness
N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to the combination of the dibenzofuran and terphenyl moieties, which provide a balance of stability and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
N-(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H25NO/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-30(22-18-28)37-31-23-19-29(20-24-31)32-10-6-11-34-33-9-4-5-12-35(33)38-36(32)34/h1-24,37H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVKOWJMACQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B8248659.png)
![tert-butyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B8248666.png)
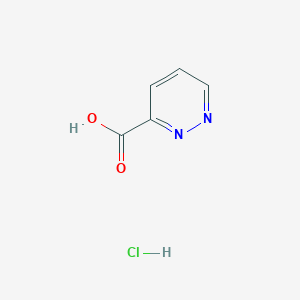
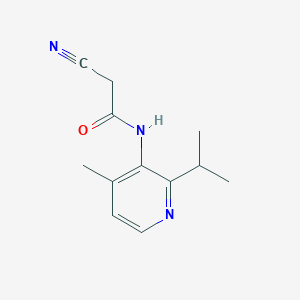
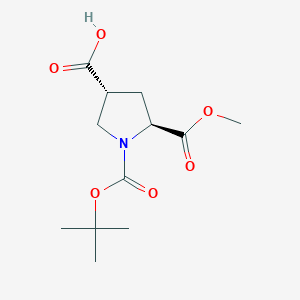
![tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate](/img/structure/B8248704.png)
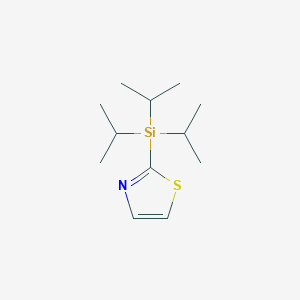
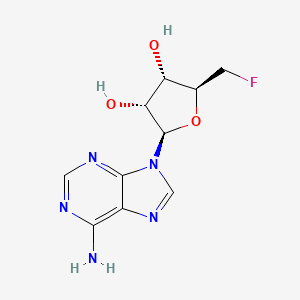
![2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)
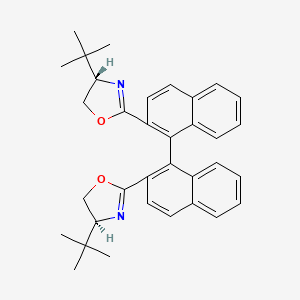
![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
![4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B8248773.png)
